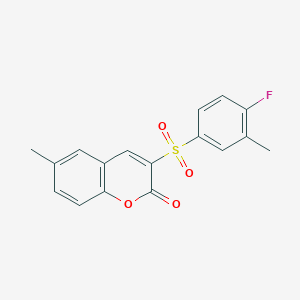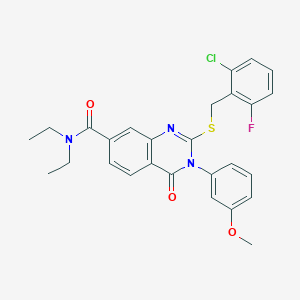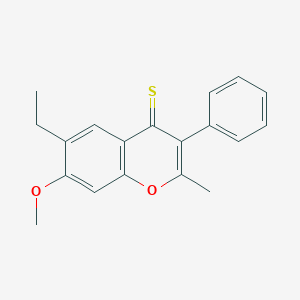
3-(4-Fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or the introduction of fluorine-containing groups into the molecule. For instance, paper discusses the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent, which could potentially be used in the synthesis of various fluorinated compounds, including sulfonyl fluorides. The synthesis process is described as having high yields and high stereoselectivity, which is desirable in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For example, paper explores the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, indicating that fluorine substitution can lead to shorter Cα−S bonds and less pyramidalization of the anionic carbon atom. This suggests that the introduction of fluorine into the compound could have a similar impact on its molecular structure.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often with high selectivity and reactivity due to the unique properties of fluorine atoms. Paper details the diverse fluorination capabilities of a phenylsulfur trifluoride, including the conversion of different functional groups to fluorinated analogs. This indicates that the compound "3-(4-Fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one" may also participate in a range of chemical reactions, potentially leading to the formation of novel fluorinated derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are distinct and can be tailored for specific applications. For instance, the stability, reactivity, and resistance to hydrolysis of fluorinated agents are discussed in paper , which are important factors in the development of pharmaceuticals and other fluorine-containing materials. The presence of fluorine in the compound "3-(4-Fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one" would likely contribute to its unique properties, making it a candidate for further study in various fields.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
Research by Kim, Robertson, and Guiver (2008) introduced a novel sulfonated side-chain grafting unit for the development of proton exchange membranes (PEMs) in fuel cells. Utilizing sulfonated fluorobenzophenone, they synthesized comb-shaped sulfonated poly(arylene ether sulfone) copolymers demonstrating high proton conductivity, a crucial attribute for efficient fuel cell operation (Kim, Robertson, & Guiver, 2008).
Anion Exchange Polymer Electrolytes
In another study, Kim et al. (2011) explored the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction. This method provided precise control of cation functionality, essential for high-performance polymer electrolyte fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).
Fluorinating Agents in Organic Synthesis
Umemoto et al. (2010) highlighted the synthesis and reactivity of various substituted phenylsulfur trifluorides, including fluorinated compounds like 3-(4-Fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one. These compounds serve as versatile, safe, and efficient fluorinating agents with potential applications in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Umemoto, Singh, Xu, & Saito, 2010).
Luminescent Materials and Metal Ion Sensing
Lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks, as researched by Zhou et al. (2016), demonstrate the potential for gas sorption, proton conductivity, and luminescent sensing of metal ions. The incorporation of sulfonate-carboxylate ligands in these frameworks enables selective sensing and signal transduction, useful in environmental monitoring and bioimaging applications (Zhou, Deng, Wang, Xu, Yin, & Liu, 2016).
Fluorescent Probes for Biological Applications
The development of photoswitchable fluorescent diarylethene derivatives with short alkyl chain substituents, as described by Takagi et al. (2012), showcases the application of fluorinated compounds in creating advanced materials for optical data storage and photoresponsive fluorescent probes. These materials' ability to switch fluorescence on and off with light could revolutionize molecular imaging and diagnostics (Takagi, Kunishi, Katayama, Ishibashi, Miyasaka, Morimoto, & Irie, 2012).
Eigenschaften
IUPAC Name |
3-(4-fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4S/c1-10-3-6-15-12(7-10)9-16(17(19)22-15)23(20,21)13-4-5-14(18)11(2)8-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDICSWHHVZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)
![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)


![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)